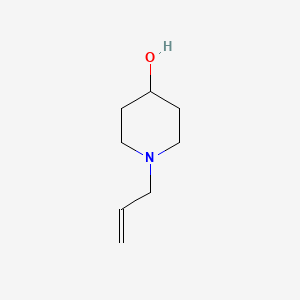

1-(Prop-2-EN-1-YL)piperidin-4-OL

Vue d'ensemble

Description

“1-(Prop-2-EN-1-YL)piperidin-4-OL” is also known as 4-allylpiperidin-4-ol hydrochloride . It’s a compound that has a molecular weight of 177.67 . It’s typically stored at room temperature and comes in a powder form .

Synthesis Analysis

A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .

Chemical Reactions Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .

Physical And Chemical Properties Analysis

“1-(Prop-2-EN-1-YL)piperidin-4-OL” is a powder that is stored at room temperature . It has a molecular weight of 177.67 .

Applications De Recherche Scientifique

- Piperidines, including 1-(Prop-2-EN-1-YL)piperidin-4-OL, serve as essential building blocks for drug design. Their synthesis methods have been widely studied . Researchers explore efficient routes to access substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives find applications in various therapeutic areas.

- A series of 2-amino-4-(1-piperidine) pyridine derivatives, including 1-(Prop-2-EN-1-YL)piperidin-4-OL, were designed as dual inhibitors for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These compounds hold promise for cancer treatment.

- Novel piperidin-4-ol derivatives have been synthesized and evaluated for their biological activity. Researchers aimed to find CCR5 antagonists with a unique skeleton as potential treatments for HIV-1 . The catechol moiety (2,4-dihydroxyl groups) in these compounds plays a crucial role in tyrosinase inhibition .

Synthesis and Medicinal Chemistry

Dual Kinase Inhibitors

CCR5 Antagonists for HIV-1

Safety and Hazards

Mécanisme D'action

- The primary target of 1-(Prop-2-EN-1-YL)piperidin-4-OL is the chemokine receptor CCR5 . This receptor belongs to the seven-transmembrane G-protein-coupled receptor family and plays a crucial role in HIV-1 entry .

- CCR5 is essential for macrophagetropic (R5) HIV-1 strains to infect cells. Individuals with a CCR5Δ32 homozygous mutation are resistant to R5-tropic HIV-1 infection, while heterozygotes progress more slowly to AIDS .

Target of Action

Mode of Action

Biochemical Pathways

Propriétés

IUPAC Name |

1-prop-2-enylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-5-9-6-3-8(10)4-7-9/h2,8,10H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRZXCZNLFSUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Prop-2-EN-1-YL)piperidin-4-OL | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2390200.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]cyclopropanecarbohydrazide](/img/structure/B2390202.png)

![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2390214.png)

![(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2390215.png)

![4-benzyl-2-(3-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2390216.png)

![3-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2390222.png)